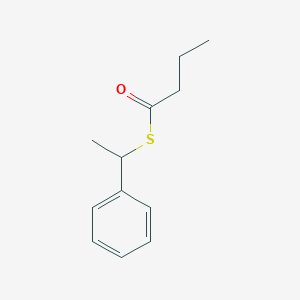

Thiobutyric acid S-(1-phenyl-ethyl)ester

Description

Thiobutyric acid S-(1-phenylethyl) ester is a thioester derivative characterized by a sulfur atom replacing the oxygen in the ester group. Its structure comprises a butyric acid backbone with a thioester linkage to a 1-phenylethyl group. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to the reactivity of the thioester bond and the aromatic substituent, which may influence stability and biological activity.

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

S-(1-phenylethyl) butanethioate |

InChI |

InChI=1S/C12H16OS/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3 |

InChI Key |

GAICOFHJBGCHLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)SC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Thioesters

Thioesters share the general formula R–C(O)–S–R', where variations in R and R' groups dictate their physical, chemical, and functional properties. Below is a detailed comparison of thiobutyric acid S-(1-phenylethyl) ester with key analogs:

Structural and Molecular Features

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents (R') | Key Structural Features |

|---|---|---|---|---|

| Thiobutyric acid S-(1-phenylethyl) ester | C₁₂H₁₆OS | 208.32 (calculated) | 1-Phenylethyl | Aromatic group enhances steric bulk |

| Methyl thiobutyrate | C₅H₁₀OS | 118.19 | Methyl | Simple aliphatic substituent |

| S-Ethyl trifluorothioacetate | C₄H₅F₃OS | 158.14 | Ethyl + trifluoromethyl | Electron-withdrawing CF₃ group |

Notes:

- The trifluoromethyl group in S-ethyl trifluorothioacetate increases electrophilicity, enhancing reactivity in nucleophilic acyl substitutions .

Physical Properties

| Compound | Boiling Point (°C) | Solubility (Polarity) | Stability |

|---|---|---|---|

| Thiobutyric acid S-(1-phenylethyl) ester | Not reported | Likely low in water | High (aromatic shielding) |

| Methyl thiobutyrate | ~90–95 (estimated) | Moderate in organic solvents | Moderate |

| S-Ethyl trifluorothioacetate | 90.5 (lit.) | Low in water, high in DCM | Sensitive to moisture |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.